molecular formula C23H23N3O3S2 B2999817 4-[butyl(methyl)sulfamoyl]-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide CAS No. 683259-87-2

4-[butyl(methyl)sulfamoyl]-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide

Cat. No.: B2999817
CAS No.: 683259-87-2
M. Wt: 453.58
InChI Key: YDKRCSQTYPMZBX-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a butyl(methyl)sulfamoyl group at the 4-position and a naphtho[2,1-d][1,3]thiazol-2-yl moiety at the amide nitrogen. The sulfamoyl group introduces polar and steric properties, which may influence solubility and receptor affinity.

Properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-4-[butyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S2/c1-3-4-15-26(2)31(28,29)18-12-9-17(10-13-18)22(27)25-23-24-20-14-11-16-7-5-6-8-19(16)21(20)30-23/h5-14H,3-4,15H2,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDKRCSQTYPMZBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[butyl(methyl)sulfamoyl]-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide typically involves multi-step organic reactions. One common method involves the reaction of a naphthothiazole derivative with a benzenesulfonamide precursor under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and catalysts like palladium or copper complexes .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-[butyl(methyl)sulfamoyl]-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

4-[butyl(methyl)sulfamoyl]-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[butyl(methyl)sulfamoyl]-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This compound may also interact with cellular membranes, disrupting their integrity and leading to cell death .

Comparison with Similar Compounds

Core Structure and Substituent Variations

The compound’s structural analogs vary in two key regions:

Heterocyclic Moieties :

  • Thiazol vs. Oxadiazole : Compounds like LMM5 and LMM11 () replace the thiazol with 1,3,4-oxadiazole rings, which are less bulky and may alter electronic properties. These oxadiazoles exhibit antifungal activity against C. albicans, suggesting the thiazol/naphthothiazol system in the target compound could similarly target microbial enzymes like thioredoxin reductase .
  • Naphthothiazol vs. Simple Thiazol : The naphthothiazol group (target compound) offers greater aromatic surface area compared to simpler thiazol derivatives (e.g., 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide in ), which are associated with anti-inflammatory and analgesic activities .

Sulfamoyl Substituents: Butyl(methyl) vs. Diisobutyl: describes a compound with diisobutylsulfamoyl, which increases steric hindrance compared to the target’s butyl(methyl) group. This could reduce membrane permeability but enhance selectivity . Aromatic vs.

Physicochemical Properties

  • Melting Points : Analogs in (e.g., 4d–4i) are solids with melting points influenced by substituent polarity. The target compound’s naphthothiazol moiety likely increases melting point compared to simpler thiazols .
  • Spectroscopic Data : HRMS and NMR data () confirm structural integrity, with sulfamoyl protons resonating at δ 2.8–3.5 ppm and aromatic protons at δ 7.0–8.5 ppm .

Biological Activity

The compound 4-[butyl(methyl)sulfamoyl]-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide is a sulfamoyl-benzamide derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse research studies and findings.

Synthesis

The synthesis of sulfamoyl-benzamide derivatives typically involves the reaction of benzamide with sulfamoyl chlorides or other relevant precursors. The specific synthetic route for this compound may include:

  • Formation of the Sulfamoyl Group : Reaction of butyl(methyl)amine with a suitable sulfonyl chloride.
  • Coupling with Naphtho[2,1-d][1,3]thiazole : Utilizing coupling agents to facilitate the attachment of the naphtho-thiazole moiety to the benzamide structure.

Antimicrobial Activity

Research has indicated that various sulfamoyl-benzamide derivatives exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds similar to this compound have been tested against Escherichia coli and Staphylococcus aureus. These studies typically employ methods such as the cup plate method at concentrations around 1 µg/mL to assess efficacy .
  • Antifungal Activity : Similar compounds have also shown activity against fungi like Aspergillus niger and Aspergillus oryzae, suggesting a broad-spectrum antimicrobial potential .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit human nucleoside triphosphate diphosphohydrolases (h-NTPDases). Notably:

  • Selectivity and Potency : Certain derivatives have demonstrated selective inhibition against h-NTPDases with IC50 values in sub-micromolar ranges. For example, compounds similar to this compound showed IC50 values as low as 0.72 μM against h-NTPDase3, indicating strong inhibitory activity .

The biological activity of sulfamoyl-benzamide derivatives is often attributed to their structural features that allow for interaction with target enzymes or microbial cell walls. The presence of the sulfamoyl group is particularly significant for its role in enzyme inhibition and antimicrobial activity.

Case Studies

Several studies have focused on the biological evaluation of sulfamoyl-benzamide derivatives:

  • Study 1 : A comprehensive evaluation of various sulfamoyl-benzamide derivatives highlighted their antibacterial properties against clinically relevant strains. The study reported that modifications in the side chains significantly influenced antimicrobial efficacy .
  • Study 2 : Another investigation into enzyme inhibition revealed that specific structural modifications could enhance selectivity toward h-NTPDases. This research emphasized the importance of molecular docking studies that elucidated binding interactions at the molecular level .

Data Summary

Compound NameTarget EnzymeIC50 (μM)Antimicrobial Activity
This compoundh-NTPDase30.72 ± 0.11Active against E. coli and S. aureus
Similar Derivativeh-NTPDase12.88 ± 0.13Active against A. niger

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